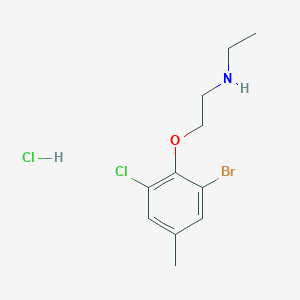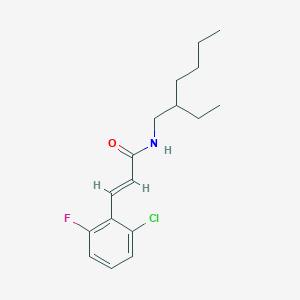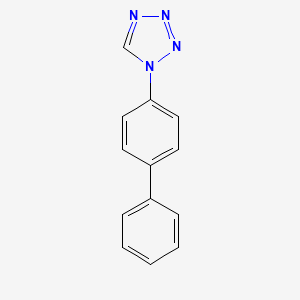
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes bromine, chlorine, and methyl groups attached to a phenoxy ring, along with an ethylamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride typically involves multiple steps, starting with the bromination and chlorination of a methylphenol derivative. The phenoxy group is then introduced through a nucleophilic substitution reaction. The final step involves the ethylation of the amine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine and chlorine groups to their respective hydrogenated forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the field of oncology.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-4-chloroaniline
- 2-bromo-4-methyl-6-nitrophenol
- N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine
Uniqueness
Compared to similar compounds, 2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride stands out due to its unique combination of bromine, chlorine, and methyl groups, which confer distinct chemical properties and reactivity. Its ethylamine side chain also contributes to its versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-(2-bromo-6-chloro-4-methylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO.ClH/c1-3-14-4-5-15-11-9(12)6-8(2)7-10(11)13;/h6-7,14H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWGONULEZXBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1Br)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethyl)acetamide](/img/structure/B5284448.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5284450.png)
![3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate](/img/structure/B5284453.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]alanine](/img/structure/B5284460.png)
![5-{[3-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5284466.png)
![(3R*,3aR*,7aR*)-1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5284483.png)
![2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5284486.png)
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B5284494.png)


![2-(1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5284511.png)
![ethyl 4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5284521.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide](/img/structure/B5284537.png)

